molecular formula C13H14ClFN2O2 B2940534 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide CAS No. 2325900-58-9

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide

Cat. No. B2940534
CAS RN: 2325900-58-9
M. Wt: 284.72
InChI Key: QUZUMKJGDPFPNR-UHFFFAOYSA-N
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Description

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide , also known by its IUPAC name 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one , is a chemical compound with the molecular formula C₁₂H₁₁ClFNO₂ . It falls within the class of piperidine derivatives and exhibits interesting pharmacological properties. The compound’s structure consists of a piperidine ring substituted with a benzoyl group at position 4, along with chlorine and fluorine atoms on the benzene ring .


Synthesis Analysis

The synthesis of this compound involves several steps. One common approach is the reaction of 4-piperidone (a precursor) with 3-chloro-4-fluorobenzoyl chloride . The reaction proceeds under appropriate conditions to yield the desired product. Researchers have explored variations of this synthetic route, optimizing reaction conditions and yields .


Molecular Structure Analysis

The molecular structure of 1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide is crucial for understanding its interactions with biological targets. The piperidine ring provides flexibility, while the benzoyl group contributes to lipophilicity. The chlorine and fluorine atoms influence the compound’s electronic properties. Researchers have elucidated the stereochemistry and confirmed the connectivity of atoms using spectroscopic techniques such as NMR and X-ray crystallography .


Chemical Reactions Analysis

This compound can participate in various chemical reactions. Notably, it can undergo nucleophilic substitution reactions at the carbonyl carbon, leading to the formation of derivatives. Researchers have explored acylation, amidation, and cyclization reactions to modify the piperidine core. These reactions play a pivotal role in designing analogs with improved pharmacological profiles .


Physical And Chemical Properties Analysis

  • Storage Temperature : Room temperature

Safety And Hazards

As with any chemical compound, safety precautions are essential. Researchers handling this compound should follow standard laboratory practices, including wearing appropriate protective gear (gloves, lab coat, eye protection). While specific hazards are context-dependent, it’s crucial to consider potential toxicity, reactivity, and environmental impact. Always consult safety data sheets (SDS) for detailed information .

Future Directions

  • Formulation development : Optimize delivery methods for therapeutic applications .

properties

IUPAC Name

1-(3-chloro-5-fluorobenzoyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClFN2O2/c14-10-5-9(6-11(15)7-10)13(19)17-3-1-8(2-4-17)12(16)18/h5-8H,1-4H2,(H2,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUZUMKJGDPFPNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)C2=CC(=CC(=C2)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-5-fluorobenzoyl)piperidine-4-carboxamide

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